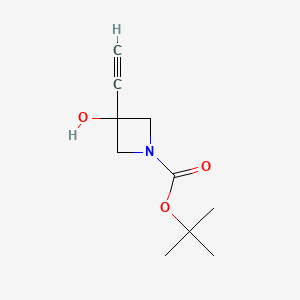

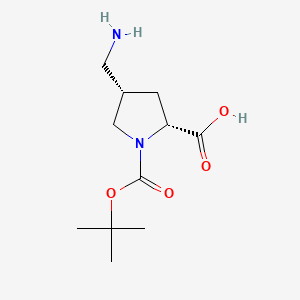

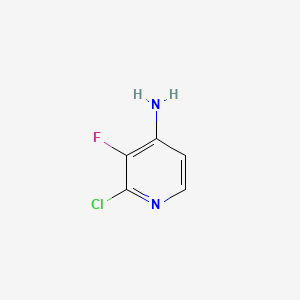

![molecular formula C7H8BClN2O3 B597885 (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride CAS No. 1224844-65-8](/img/structure/B597885.png)

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride” is a research chemical . It is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, including drug discovery, catalysis, and material science.

Synthesis Analysis

This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. By incorporating this compound into larger structures, researchers can explore the resulting molecules’ biological activity and potential for drug development.Molecular Structure Analysis

The molecular formula of this compound is C7H8BClN2O3. Its molecular weight is 214.412. The InChI key of this compound is AQDKEUBWONTZJH-UHFFFAOYSA-N.Chemical Reactions Analysis

This compound may act as an inhibitor for specific enzymes involved in various disease processes. For instance, research has investigated its potential for inhibiting matrix metalloproteinases (MMPs), enzymes implicated in various diseases like arthritis and cancer.Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 458.6±55.0 °C . Its density is predicted to be 1.48±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Biological Importance of Aminobenzoic Acids : Aminobenzoic acids, such as o-aminobenzoic acid and p-aminobenzoic acid, have significant biological importance. They are involved in diverse biochemical processes, including the synthesis of B group vitamins and serving as bacterial growth factors. Derivatives of aminobenzoic acids at the amino group are less studied, indicating potential areas for future research (Mitrasov et al., 2015).

Synthesis of Bridgehead Bicyclo Boron Heterocycles : A one-pot three-component synthesis involving 2-aminobenzoic acid, 2-hydroxybenzaldehyde, and arylboronic acid has been reported. This method efficiently produces bridgehead bicyclo boron heterocycles, which could have potential applications in various chemical and pharmaceutical domains (Adib et al., 2012).

Creation of Tricyclic Chelate Boron Compounds : The reactions of 2-aminobenzazoles with nitriles in the presence of organoboranes result in novel tricyclic chelate boron compounds. These compounds could have potential applications in medicinal chemistry and materials science (Amamchyan et al., 1996).

Solid-Phase Synthesis of 2-Aminobenzo[d]oxazole Derivatives : An efficient solid-phase methodology for synthesizing 2-amino and 2-amidobenzo[d]oxazole derivatives has been developed. This process involves cyclization reactions and could be vital for producing various pharmaceutical compounds (Jung et al., 2012).

Phenylboronic-Acid-Modified Nanoparticles for Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have been investigated for biological and biomedical applications, including as potential antiviral therapeutics against Hepatitis C virus (Khanal et al., 2013).

Detection of Boronic Acids through Fluorescence : A method for detecting boronic acids, including those containing boron, using excited-state intramolecular proton transfer (ESIPT) fluorescence has been developed. This sensitive and selective method is useful for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).

Mécanisme D'action

Target of Action

This compound is a research chemical and its specific biological targets are still under investigation .

Pharmacokinetics

The compound’s molecular weight is 177.95 g/mol , which suggests it may have good bioavailability as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

As a research chemical, its effects are still under investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride. For instance, the compound’s stability may be affected by temperature and pH. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C .

Safety and Hazards

This compound should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2-amino-1,3-benzoxazol-5-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDKEUBWONTZJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744649 |

Source

|

| Record name | (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1404480-15-4, 1224844-65-8 |

Source

|

| Record name | Boronic acid, B-(2-amino-5-benzoxazolyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404480-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

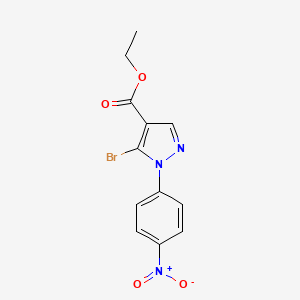

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)